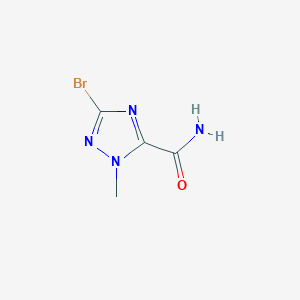![molecular formula C6H4BrNOS B6306109 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one CAS No. 1824633-95-5](/img/structure/B6306109.png)
2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
Vue d'ensemble
Description
2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one is a chemical compound with the molecular formula C6H4BrNOS and an average mass of 218.071 Da . It has gained significant interest in scientific research due to its biological properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a complex ring structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The exact structural details are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Polymer Formation
Research by Torosyan et al. (2019) explored the synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, a process involving the condensation of specific methanols with pyrrole. Upon treating these products with N-bromosuccinimide, dark blue polymers insoluble in organic solvents were formed, showcasing the compound's utility in polymer synthesis (Torosyan et al., 2019).
Intermediate in Synthetic Routes
Gálvez and Garcia (1984) demonstrated the use of 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one derivatives as intermediates in the preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and similar compounds. This indicates its role as a key intermediate in various synthetic chemical processes (Gálvez & Garcia, 1984).
Potential in Drug Discovery
The work of Lucas et al. (2015) highlighted the first regioselective, mild bromination of thieno[2,3-b]pyridine, yielding high isolated yields. The subsequent reactions demonstrated the potential of this compound as a building block in drug discovery research (Lucas et al., 2015).
Scaffold for Compound Libraries
Yarmolchuk et al. (2011) proposed hexahydro-2H-thieno[2,3-c]pyrrole as a low molecular weight polar scaffold to construct compound libraries used in drug searches. They developed practical syntheses for derivatives of this bicyclic scaffold, emphasizing its potential in generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Use in Synthesis of Heterocyclic Compounds
Research by Vega and Gil (1991) involved the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines, a process that utilized this compound as an intermediate. This underscores its importance in the synthesis of complex heterocyclic compounds (Vega & Gil, 1991).
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound can undergo c–c coupling reactions , which may influence its interaction with potential targets.
Pharmacokinetics
The compound’s molecular weight is 218.07 , which is within the range generally favorable for oral bioavailability. Other factors such as solubility, permeability, and metabolic stability also play crucial roles in determining a compound’s pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain more insights into the compound’s biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or enzymes, temperature, and more . .
Propriétés
IUPAC Name |
2-bromo-5,6-dihydrothieno[2,3-c]pyrrol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-5-1-3-4(10-5)2-8-6(3)9/h1H,2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLVFJHHQPTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(S2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)






![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)
